An In-depth Technical Guide to the Physical Properties of Benzene-1,2,4-d3
An In-depth Technical Guide to the Physical Properties of Benzene-1,2,4-d3
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of Isotopic Substitution
In the realm of molecular sciences, the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, represents one of the most nuanced yet powerful modifications available to the modern chemist. This seemingly minor change, the addition of a single neutron, can induce profound effects on a molecule's physicochemical properties and metabolic fate. This guide, intended for the discerning researcher and drug development professional, delves into the specific physical and spectroscopic properties of Benzene-1,2,4-d3, a selectively deuterated aromatic building block. Our exploration will be grounded in the principles of scientific integrity, providing not just data, but a deeper understanding of the causality behind its behavior and the experimental methodologies used to characterize it.
Core Physical Properties: A Comparative Analysis
Table 1: Comparison of Physical Properties
| Property | Benzene (C₆H₆) | Benzene-1,2,4-d3 (C₆H₃D₃) (Predicted) | Benzene-d6 (C₆D₆) |
| Molecular Weight ( g/mol ) | 78.11 | 81.13 | 84.15 |
| Boiling Point (°C) | 80.1[1] | ~80 | 79.1 |
| Melting Point (°C) | 5.5[1] | ~6.0 | 6.8 |
| Density (g/mL at 25 °C) | 0.874[1] | ~0.89 | 0.95 |
| Solubility | Miscible with common organic solvents; slightly soluble in water.[1] | Expected to be virtually identical to benzene. | Miscible with common organic solvents; slightly soluble in water. |
Rationale for Predictions: The boiling point is primarily influenced by intermolecular forces, which are not significantly altered by isotopic substitution. Therefore, the boiling point of Benzene-1,2,4-d3 is expected to be very close to that of benzene. The melting point, however, is more sensitive to changes in crystal packing and lattice vibrational energies, which are affected by the increased mass of deuterium. A slight increase in the melting point is therefore anticipated. The density will increase proportionally to the increase in molecular weight for a similar molar volume. Solubility is largely dictated by the overall polarity and molecular shape, which remain essentially unchanged upon deuteration.
Synthesis of Benzene-1,2,4-d3: A Strategic Approach
The regioselective synthesis of Benzene-1,2,4-d3 requires a multi-step approach, leveraging the directing effects of substituents on the benzene ring. A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution and Sandmeyer Reaction
This protocol is a well-established method for introducing deuterium at specific positions on an aromatic ring.
Step 1: Nitration of Benzene
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Reaction: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene.
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Procedure:
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To a stirred and cooled (0-10 °C) mixture of 60 mL of concentrated sulfuric acid, slowly add 45 mL of concentrated nitric acid.
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To this nitrating mixture, add 50 g of benzene dropwise, maintaining the temperature below 50 °C.
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After the addition is complete, stir the mixture at 60 °C for one hour.
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Pour the reaction mixture onto 500 g of crushed ice and separate the organic layer.
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Wash the organic layer with water, followed by a 10% sodium carbonate solution, and finally with water again.
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Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.
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Step 2: Reduction of Nitrobenzene to Aniline
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Reaction: Nitrobenzene is reduced to aniline using a metal and acid, typically tin and hydrochloric acid.
-
Procedure:
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In a round-bottom flask, place 50 g of nitrobenzene and 100 g of granulated tin.
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Slowly add 200 mL of concentrated hydrochloric acid in portions, with cooling to maintain a moderate reaction rate.
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After the initial vigorous reaction subsides, heat the mixture on a steam bath for one hour.
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Allow the mixture to cool and then slowly add a solution of 150 g of sodium hydroxide in 200 mL of water to make the solution strongly alkaline.
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Steam distill the mixture to isolate the aniline.
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Separate the aniline from the distillate and dry it over anhydrous potassium hydroxide.
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Step 3: Acetylation of Aniline
-
Reaction: The amino group of aniline is protected by acetylation with acetic anhydride to form acetanilide. This is to moderate the activating effect of the amino group and to prevent side reactions in the subsequent deuteration step.
-
Procedure:
-
Dissolve 20 g of aniline in 200 mL of water containing 25 mL of concentrated hydrochloric acid.
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To this solution, add 30 g of acetic anhydride, followed by a solution of 35 g of sodium acetate in 100 mL of water.
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Stir the mixture vigorously for 30 minutes.
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Collect the precipitated acetanilide by filtration, wash with cold water, and recrystallize from ethanol.
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Step 4: Regioselective Deuteration
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Reaction: Acetanilide undergoes electrophilic deuteration at the ortho and para positions. By controlling the reaction conditions, deuteration can be directed. For the synthesis of the 1,2,4-trideuterated product, we will exploit the directing effects and then remove the directing group. A more direct approach involves the deuteration of a pre-functionalized benzene ring. A plausible route involves the halogenation and subsequent functional group manipulation. A more direct synthesis for this specific isomer would involve starting with 1,2,4-trichlorobenzene.
Alternative Step 4: Synthesis from 1,2,4-Trichlorobenzene
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Reaction: Catalytic dehalogenation using deuterium gas.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 1,2,4-trichlorobenzene (10 g) in a suitable solvent such as deuterated methanol (MeOD) (100 mL).
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Add a palladium on carbon catalyst (10% Pd/C, 1 g).
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Pressurize the vessel with deuterium gas (D₂) to the desired pressure (e.g., 50 psi).
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Heat the mixture with stirring (e.g., 80 °C) and monitor the reaction progress by GC-MS.
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After the reaction is complete, cool the vessel, carefully vent the deuterium gas, and filter the catalyst.
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The solvent can be removed by distillation to yield Benzene-1,2,4-d3.
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dot graph TD { A[Benzene] -->|HNO₃, H₂SO₄| B(Nitrobenzene); B -->|Sn, HCl| C(Aniline); C -->|Ac₂O| D(Acetanilide); D -->|D₂SO₄ (catalytic)| E(4-Deuterioacetanilide); E -->|Further Deuteration| F(2,4-Dideuterioacetanilide); F -->|Hydrolysis| G(2,4-Dideuterioaniline); G -->|Sandmeyer Reaction with D₂O| H(1,2,4-Trideuteriobenzene); } subgraph Alternative Route { I[1,2,4-Trichlorobenzene] -->|D₂, Pd/C| H; }
Figure 1: Synthetic pathways to Benzene-1,2,4-d3.
Spectroscopic Characterization: The Isotopic Fingerprint
The substitution of hydrogen with deuterium leads to predictable changes in the spectroscopic signatures of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of Benzene-1,2,4-d3 will be significantly simplified compared to that of benzene. The protons at positions 3, 5, and 6 will give rise to signals in the aromatic region (typically around 7.3 ppm). The coupling patterns will be informative. The proton at position 5 will likely appear as a triplet due to coupling with the protons at positions 3 and 6. The protons at positions 3 and 6 will appear as doublets, coupled to the proton at position 5. The absence of signals corresponding to protons at positions 1, 2, and 4 confirms the deuteration pattern.
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¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbons directly bonded to deuterium (C1, C2, and C4) will exhibit characteristic triplets due to carbon-deuterium coupling (¹J_CD), with a significantly reduced nuclear Overhauser effect (NOE).[2] The signals for these carbons will be of lower intensity compared to the carbons bonded to hydrogen (C3, C5, and C6), which will appear as singlets with a normal NOE. The chemical shifts will be very similar to those of benzene, with minor upfield shifts (isotope shifts) for the deuterated carbons.
Table 2: Predicted NMR Data for Benzene-1,2,4-d3
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H-3, H-6 | ~7.3 | d |
| H-5 | ~7.3 | t | |
| ¹³C | C-1, C-2, C-4 | ~128 | t (due to ¹J_CD) |
| C-3, C-5, C-6 | ~128 | s |
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon deuteration is the shift of the C-H stretching and bending vibrations to lower frequencies due to the heavier mass of deuterium.
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C-H Stretching: The aromatic C-H stretching vibrations, typically observed around 3030-3100 cm⁻¹, will be present for the C-H bonds at positions 3, 5, and 6.
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C-D Stretching: New bands corresponding to the C-D stretching vibrations will appear at approximately 2200-2300 cm⁻¹. The exact position depends on the vibrational coupling within the molecule.
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Bending Vibrations: The out-of-plane C-H bending vibrations, which are strong in the fingerprint region of benzene's spectrum, will also shift to lower wavenumbers for the C-D bonds.
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4"]; edge [color="#34A853"];
}
Figure 2: Effect of deuteration on IR vibrational frequencies.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a clear shift in the molecular ion peak.
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Molecular Ion (M⁺): The molecular ion peak for Benzene-1,2,4-d3 will appear at m/z 81, corresponding to the molecular weight of C₆H₃D₃.
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Fragmentation Pattern: The fragmentation pattern will be similar to that of benzene, with the characteristic loss of a hydrogen or deuterium atom. The relative abundance of fragments resulting from H loss versus D loss can provide information about the kinetic isotope effect in the fragmentation process. The major fragment ion for benzene is the phenyl cation [C₆H₅]⁺ at m/z 77. For Benzene-1,2,4-d3, fragment ions at m/z 80 ([C₆H₂D₃]⁺), m/z 79 ([C₆H₃D₂]⁺), and m/z 78 ([C₆H₂D₂]⁺) would be expected, with their relative intensities depending on the relative ease of C-H versus C-D bond cleavage.
Applications in Research and Drug Development: The Significance of Selective Deuteration
The strategic placement of deuterium atoms in Benzene-1,2,4-d3 offers unique advantages in various scientific disciplines, particularly in drug discovery and development.
Mechanistic Studies and the Kinetic Isotope Effect
The primary utility of selectively deuterated compounds lies in the study of reaction mechanisms through the kinetic isotope effect (KIE).[] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction. Benzene-1,2,4-d3 is an excellent tool for probing the mechanisms of electrophilic aromatic substitution and other reactions involving the benzene ring.
Improving Pharmacokinetic Profiles of Drug Candidates
In drug metabolism, the oxidation of C-H bonds by cytochrome P450 enzymes is a common metabolic pathway.[4] By replacing a metabolically labile C-H bond with a more robust C-D bond, the rate of metabolism at that position can be significantly reduced. This "metabolic switching" can lead to:
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Increased drug half-life: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.[5][6]
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Reduced formation of toxic metabolites: If a particular metabolic pathway leads to the formation of a toxic byproduct, blocking that pathway through deuteration can improve the drug's safety profile.
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Increased bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the administered drug can reach systemic circulation.
The 1,2,4-substitution pattern of Benzene-1,2,4-d3 makes it a valuable building block for synthesizing drug candidates where metabolism occurs at these specific positions on an aromatic ring.
dot graph TD { A[Drug with C-H bond] -->|Metabolism (e.g., CYP450)| B(Metabolite); C[Deuterated Drug with C-D bond] -->|Slower Metabolism| D(Reduced Metabolite Formation); B --> E{Pharmacological Effect / Toxicity}; D --> F{Prolonged Drug Action / Reduced Toxicity}; }
Figure 3: The kinetic isotope effect in drug metabolism.
Isotopic Purity and Stability
The utility of any isotopically labeled compound is contingent upon its isotopic purity and stability.
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Isotopic Purity: The isotopic purity of Benzene-1,2,4-d3, typically expressed as atom % D, is a critical parameter. High isotopic enrichment is essential for quantitative studies. Isotopic purity is best determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms.
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Stability: Aromatic C-D bonds are generally very stable under normal laboratory conditions. However, under strongly acidic or basic conditions, or in the presence of certain metal catalysts, H/D exchange can occur. It is therefore important to consider the compatibility of the deuterated compound with the reaction or storage conditions.
Conclusion
Benzene-1,2,4-d3 is more than just a heavier version of a common aromatic solvent. It is a precision tool for the modern scientist. Its unique physical and spectroscopic properties, stemming from the subtle yet significant effects of isotopic substitution, provide a powerful means to elucidate reaction mechanisms and to rationally design safer and more effective pharmaceuticals. This guide has provided a comprehensive overview of its core properties, synthesis, and applications, empowering researchers to leverage the full potential of this valuable molecule.
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